

FXYD3 Gene Expression Analysis Using qPCR: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PXYD3**

Cat. No.: **B15143326**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FXYD3, a member of the FXYD family of ion transport regulators, has emerged as a significant player in various physiological and pathological processes. Notably, its dysregulation is implicated in the progression of several cancers and inflammatory diseases. Accurate and reliable quantification of FXYD3 gene expression is crucial for understanding its biological roles and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the analysis of FXYD3 gene expression using quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for measuring mRNA levels.

Introduction to FXYD3

FXYD3, also known as Mat-8 (mammary tumor 8 kDa protein), is a transmembrane protein that modulates the activity of the Na⁺/K⁺-ATPase, a critical ion pump responsible for maintaining cellular ion homeostasis. Its expression is observed in various normal tissues, including the colon, stomach, and skin. However, altered FXYD3 expression has been linked to several diseases.

In Cancer:

Overexpression of FXYD3 has been reported in a variety of cancers, including breast, pancreatic, prostate, and endometrial cancer, where it is often associated with tumor progression and proliferation. In some contexts, FXYD3 expression has been linked to treatment resistance.

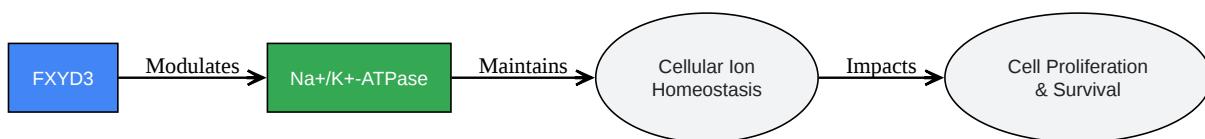
In Inflammatory Diseases:

Recent studies have highlighted the role of FXYD3 in inflammatory conditions such as psoriasis. It has been shown to enhance IL-17A signaling in keratinocytes, thereby promoting inflammation.

Given its involvement in critical cellular processes and disease, FXYD3 represents a potential biomarker and therapeutic target.

Quantitative Data Summary

The following table summarizes the differential expression of FXYD3 in various cancers as determined by qPCR in several studies.


Cancer Type	Tissue/Cell Line	Fold Change (Cancer vs. Normal)	Reference
Pancreatic Ductal Adenocarcinoma	Tumor Tissues	3.4-fold increase	
Pancreatic Ductal Adenocarcinoma	Microdissected Cancer Cells	3.9-fold increase	
Breast Cancer	MCF-7 cell line vs. MCF-10A (non- cancer)	~8-fold increase	
Prostate Cancer	Tumor Tissues	Up to 35-fold increase in some tumors	
Endometrial Cancer	Atypical Hyperplasia & Cancerous Tissues	Significantly higher expression compared to normal endometrium	
Hepatocellular Carcinoma	Tumor Tissues	Significantly elevated compared to non- cancerous liver tissue	

Signaling Pathways Involving FXYD3

FXYD3 is involved in key signaling pathways that are critical in both normal physiology and disease. Understanding these pathways is essential for elucidating its function and for designing targeted therapies.

FXYD3 as a Regulator of Na⁺/K⁺-ATPase

FXYD3 directly interacts with and modulates the Na⁺/K⁺-ATPase pump. This interaction is crucial for maintaining the electrochemical gradients across the cell membrane, which in turn affects numerous cellular processes including nutrient transport, cell volume regulation, and signal transduction. Dysregulation of this interaction by FXYD3 overexpression in cancer cells can lead to altered ion homeostasis, contributing to cell proliferation and survival.

[Click to download full resolution via product page](#)

Caption: FXYD3 modulation of Na+/K+-ATPase activity.

FXYD3 in the IL-17 Signaling Pathway

In the context of psoriasis, FXYD3 has been shown to play a pro-inflammatory role by enhancing the IL-17 signaling pathway. IL-17A, a key cytokine in psoriasis, induces the expression of FXYD3. FXYD3 then competes with TRAF3 for binding to the IL-17 receptor (IL-17R), leading to the activation of downstream NF-κB and MAPK signaling pathways. This results in the production of pro-inflammatory factors, creating a positive feedback loop that exacerbates inflammation.

- To cite this document: BenchChem. [FXYD3 Gene Expression Analysis Using qPCR: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15143326#fxyd3-gene-expression-analysis-using-qpcr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com